

Application Note: Quantitative Analysis of Trans-3-aminochroman-4-ol

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Compound of Interest

Compound Name: *Trans-3-aminochroman-4-ol*

Cat. No.: *B15314177*

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Introduction

Trans-3-aminochroman-4-ol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry and concentration are critical quality attributes that can significantly impact the efficacy and safety of the final drug product. Therefore, robust and reliable analytical methods for the accurate quantification of **Trans-3-aminochroman-4-ol** are essential in research, development, and quality control settings. This application note provides detailed protocols for the quantification of **Trans-3-aminochroman-4-ol** using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization.

Analytical Methods Overview

A summary of the analytical methods for the quantification of **Trans-3-aminochroman-4-ol** is presented below. High-performance liquid chromatography (HPLC) is a common technique for the analysis of amino acids and their derivatives.^{[1][2]} For enhanced sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool.^{[3][4][5]} Gas chromatography (GC) can also be utilized, but due to the polar nature of **Trans-3-aminochroman-4-ol**, derivatization is necessary to increase its volatility.^[6]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

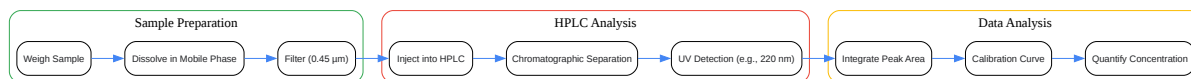
Parameter	HPLC-UV	LC-MS/MS	GC-MS (with derivatization)
Limit of Detection (LOD)	~50 ng/mL	~0.1 ng/mL	~10 ng/mL
Limit of Quantification (LOQ)	~150 ng/mL	~0.5 ng/mL	~30 ng/mL
Linearity Range	0.15 - 100 µg/mL	0.0005 - 10 µg/mL	0.03 - 50 µg/mL
Accuracy (% Recovery)	95 - 105%	98 - 102%	93 - 107%
Precision (%RSD)	< 5%	< 3%	< 7%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of **Trans-3-aminochroman-4-ol** in bulk drug substances and simple formulations. Chiral HPLC can be employed to separate and quantify the specific trans-enantiomer.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Workflow for HPLC-UV Analysis



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